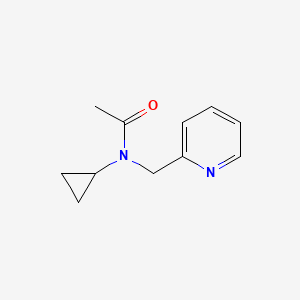
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide, also known as MTMP, is a synthetic compound that has gained interest in the scientific community due to its potential use in research applications. MTMP belongs to the class of compounds known as thienyl-substituted amides, which have been shown to exhibit a range of biological activities. In
Wirkmechanismus
The exact mechanism of action of N~1~-methyl-N~1~-(3-thienylmethyl)propanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to exhibit anticonvulsant activity, reduce anxiety-like behavior, and improve cognitive function. Additionally, it has been shown to increase the release of dopamine in the brain, leading to increased feelings of reward and pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the GABA receptor make it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using N~1~-methyl-N~1~-(3-thienylmethyl)propanamide in lab experiments is that its effects on other neurotransmitter systems are not well understood, making it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-methyl-N~1~-(3-thienylmethyl)propanamide. One area of interest is the development of new drugs targeting the GABA receptor using N~1~-methyl-N~1~-(3-thienylmethyl)propanamide as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-methyl-N~1~-(3-thienylmethyl)propanamide and its effects on other neurotransmitter systems. Finally, the potential use of N~1~-methyl-N~1~-(3-thienylmethyl)propanamide in the treatment of epilepsy and other neurological disorders should be further explored.
Synthesemethoden
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of N-methyl-N-(3-thienylmethyl)propanamide with methyl iodide, or the reaction of N-(3-thienylmethyl)propanamide with dimethyl sulfate and methylamine. The purity and yield of the final product can be improved by using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has been shown to have potential applications in a variety of scientific research fields. For example, it has been studied for its potential use as a ligand in the development of new drugs targeting the GABA receptor. Additionally, N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-9(11)10(2)6-8-4-5-12-7-8/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSCBQKYXIUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)


![N-[(2,4-dimethylphenyl)methyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7501394.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7501396.png)
![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)

![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
